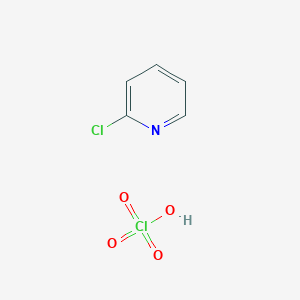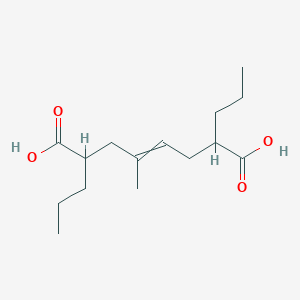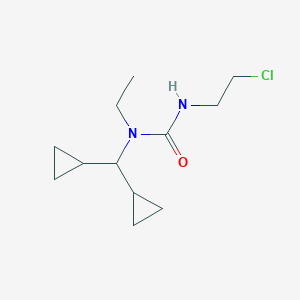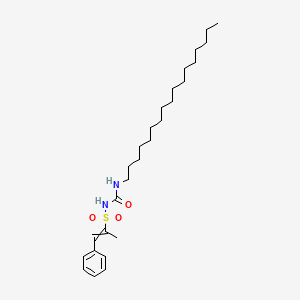
8-(3-Octylthiiran-2-yl)octyl 8-(3-octylthiiran-2-yl)octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-Octylthiiran-2-yl)octyl 8-(3-octylthiiran-2-yl)octanoate is an organic compound characterized by the presence of thiirane rings and long alkyl chains. This compound is notable for its unique structural features, which include two thiirane rings attached to octyl chains. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Octylthiiran-2-yl)octyl 8-(3-octylthiiran-2-yl)octanoate typically involves the reaction of octylthiirane with octyl octanoate under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the thiirane rings. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and purification to isolate the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-(3-Octylthiiran-2-yl)octyl 8-(3-octylthiiran-2-yl)octanoate undergoes various chemical reactions, including:
Oxidation: The thiirane rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The alkyl chains can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions often require anhydrous conditions and are performed at low temperatures.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds. The conditions vary depending on the specific substitution desired.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
8-(3-Octylthiiran-2-yl)octyl 8-(3-octylthiiran-2-yl)octanoate is used in a wide range of scientific research applications, including:
Chemistry: As a model compound for studying thiirane chemistry and reactions.
Biology: Investigating the biological activity of thiirane-containing compounds.
Medicine: Exploring potential therapeutic applications, such as antimicrobial or anticancer properties.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 8-(3-Octylthiiran-2-yl)octyl 8-(3-octylthiiran-2-yl)octanoate involves its interaction with molecular targets through the thiirane rings. These rings can undergo ring-opening reactions, forming reactive intermediates that interact with biological molecules. The pathways involved may include the formation of covalent bonds with proteins or nucleic acids, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propan-2-yl 8-(3-octylthiiran-2-yl)octanoate: Similar structure with a propan-2-yl group instead of an octyl group.
Octyl 8-(3-octyloxiran-2-yl)octanoate: Contains an oxirane ring instead of a thiirane ring.
Uniqueness
8-(3-Octylthiiran-2-yl)octyl 8-(3-octylthiiran-2-yl)octanoate is unique due to the presence of two thiirane rings, which impart distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
54479-69-5 |
|---|---|
Molekularformel |
C36H68O2S2 |
Molekulargewicht |
597.1 g/mol |
IUPAC-Name |
8-(3-octylthiiran-2-yl)octyl 8-(3-octylthiiran-2-yl)octanoate |
InChI |
InChI=1S/C36H68O2S2/c1-3-5-7-9-14-20-26-32-34(39-32)28-22-16-11-12-19-25-31-38-36(37)30-24-18-13-17-23-29-35-33(40-35)27-21-15-10-8-6-4-2/h32-35H,3-31H2,1-2H3 |
InChI-Schlüssel |
AHJWHXWFYWWNIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1C(S1)CCCCCCCCOC(=O)CCCCCCCC2C(S2)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14637944.png)



methanethione](/img/structure/B14637979.png)





![1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl-](/img/structure/B14638030.png)
![3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14638038.png)


